6-Methyl Substitution Enables Orally Bioavailable MPS1 Inhibitors: Direct Comparison with Unsubstituted Core
Structure-based optimization of 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors demonstrated that the 6-methyl substituent on the core scaffold is a critical determinant for achieving oral bioavailability [1]. The optimized clinical candidate CCT251455, which incorporates the 6-methyl-1H-pyrrolo[3,2-c]pyridine core, achieved 57% oral bioavailability in mouse pharmacokinetic studies, representing a critical advancement over earlier unsubstituted pyrrolo[3,2-c]pyridine-derived leads that lacked sufficient in vivo exposure [1].
| Evidence Dimension | Oral bioavailability (F%) in mouse |
|---|---|
| Target Compound Data | 57% (CCT251455 containing 6-methyl-1H-pyrrolo[3,2-c]pyridine core) |
| Comparator Or Baseline | Unsubstituted pyrrolo[3,2-c]pyridine-derived leads: inadequate oral exposure |
| Quantified Difference | Qualitative improvement from inadequate exposure to 57% F |
| Conditions | Mouse pharmacokinetic study; compound CCT251455 |
Why This Matters
This evidence directly links the 6-methyl substitution pattern to a quantifiable in vivo pharmacokinetic advantage, establishing that procurement of the 6-methyl variant is essential for research programs aiming to achieve oral bioavailability with this scaffold class.
- [1] Naud S, Westwood IM, Faisal A, Sheldrake P, Bavetsias V, Atrash B, et al. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). J Med Chem. 2013;56(24):10045-10065. View Source
